molecular formula C9H20Cl2N2O B13458052 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride

1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride

Cat. No.: B13458052
M. Wt: 243.17 g/mol
InChI Key: FWCSUDWMDXMZCX-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2O.2ClH. It is known for its unique structure, which includes an azetidine ring and an oxane moiety.

Preparation Methods

The synthesis of 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the azetidine ring and the attachment of the oxane moiety. Common starting materials include azetidine and oxane derivatives.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained. Catalysts and solvents may be used to facilitate the reactions.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.

Comparison with Similar Compounds

1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(oxan-4-yl)azetidin-3-ol hydrochloride and 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride share structural similarities with this compound.

    Uniqueness: The presence of the oxane moiety and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)azetidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c10-9-6-11(7-9)5-8-1-3-12-4-2-8;;/h8-9H,1-7,10H2;2*1H

InChI Key

FWCSUDWMDXMZCX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2CC(C2)N.Cl.Cl

Origin of Product

United States

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